![molecular formula C17H14F3N3O2 B2377749 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 266337-82-0](/img/structure/B2377749.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14F3N3O2 and its molecular weight is 349.313. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have focused on synthesizing new heterocycles that incorporate various moieties to evaluate their antimicrobial potential. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has been explored, where 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide served as a key intermediate. These synthesized compounds were characterized and evaluated as antimicrobial agents, showing significant activity against various microbes (Bondock et al., 2008). Another study involved the synthesis and antimicrobial evaluation of isoxazole-based heterocycles, highlighting the role of cyanoacetamide derivatives in the development of compounds with promising antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Applications
Research has also delved into the synthesis of novel compounds for evaluating their antitumor activity. The synthesis of pyrimidiopyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, for example, has shown that selected synthesized compounds demonstrated outstanding in vitro antitumor activity against HepG2 cell lines (Gouda et al., 2010). Additionally, novel pyrimidiopyrazole derivatives were synthesized and evaluated for their antitumor activity, showcasing significant efficacy (Fahim et al., 2019).
Synthesis and Chemical Properties
The synthesis and study of chemical properties of compounds related to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide have provided insights into their potential applications in developing novel materials and molecules. For instance, studies on the geometry and bond-length alternation in nonlinear optical materials have assessed the impact of donor strength and extent of conjugation on molecular properties (Gainsford et al., 2008).
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-7-11(2)23(16(25)12(10)8-21)9-15(24)22-14-6-4-3-5-13(14)17(18,19)20/h3-7H,9H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDTBCZNDMOHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.